molecular formula C42H78N14O24 B10799057 Phytomycin

Phytomycin

Cat. No.: B10799057
M. Wt: 1163.1 g/mol
InChI Key: WZNZNGWAURCKCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Phytomycin is typically derived from the bacterium Streptomyces spp. The preparation involves fermentation processes where the bacterium is cultured under specific conditions to produce the antibiotic. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . Industrial production methods often involve optimizing the fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

Phytomycin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Phytomycin has a wide range of scientific research applications:

Mechanism of Action

Phytomycin exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 30S subunit of the bacterial ribosome, preventing the formation of the initiation complex and causing misreading of mRNA. This leads to the production of non-functional proteins and ultimately bacterial cell death . The molecular targets include the ribosomal RNA and associated proteins involved in the translation process.

Comparison with Similar Compounds

Phytomycin is similar to other aminoglycoside antibiotics such as Streptomycin, Validamycin, and Polyoxorim. it is unique in its specific spectrum of activity and its dual use in both veterinary medicine and agriculture . Streptomycin, for example, is widely used in human medicine and agriculture, while Validamycin is primarily used as a fungicide. Polyoxorim is another biocontrol agent with a different spectrum of activity.

Conclusion

This compound is a versatile aminoglycoside antibiotic with significant applications in veterinary medicine and agriculture. Its unique properties and effectiveness against specific bacterial pathogens make it a valuable tool in managing infections and promoting plant health. Continued research on this compound and its derivatives may lead to new insights and applications in various scientific fields.

Properties

Molecular Formula

C42H78N14O24

Molecular Weight

1163.1 g/mol

IUPAC Name

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine

InChI

InChI=1S/2C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28)

InChI Key

WZNZNGWAURCKCZ-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O

Origin of Product

United States

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